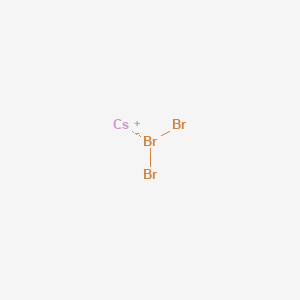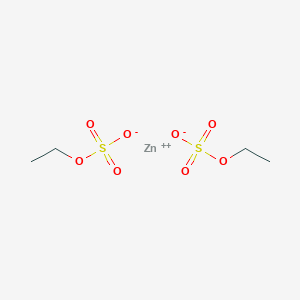
zinc;ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc ethyl sulfate is an organozinc compound with the chemical formula Zn(C2H5)2SO4. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is a colorless solid that is soluble in water and exhibits interesting reactivity due to the presence of both zinc and ethyl sulfate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc ethyl sulfate can be synthesized through the reaction of zinc sulfate with ethyl alcohol in the presence of sulfuric acid. The reaction typically involves heating the mixture under controlled conditions to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Zn(C}_2\text{H}_5\text{)}_2\text{SO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, zinc ethyl sulfate is produced by reacting zinc oxide or zinc carbonate with ethyl sulfate under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc ethyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and ethyl sulfate.
Reduction: It can be reduced to form elemental zinc and ethyl alcohol.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and ethyl sulfate.
Reduction: Elemental zinc and ethyl alcohol.
Substitution: Various alkyl or aryl zinc sulfates.
Wissenschaftliche Forschungsanwendungen
Zinc ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: It is being explored for its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency.
Industry: It is used in the production of various zinc-containing compounds and as a precursor in the synthesis of other organozinc compounds.
Wirkmechanismus
The mechanism of action of zinc ethyl sulfate involves the interaction of the zinc ion with various molecular targets. Zinc ions are known to play a crucial role in the catalytic activity of many enzymes, including DNA and RNA polymerases, and in the stabilization of protein structures. The ethyl sulfate group can also participate in various chemical reactions, contributing to the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Zinc sulfate: A common zinc compound used in various applications, including agriculture and medicine.
Zinc ethyl: An organozinc compound with similar reactivity but without the sulfate group.
Zinc acetate: Another zinc compound with different chemical properties and applications.
Uniqueness: Zinc ethyl sulfate is unique due to the presence of both zinc and ethyl sulfate groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
546-75-8 |
|---|---|
Molekularformel |
C4H10O8S2Zn |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
zinc;ethyl sulfate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
JONLGLZSMFOTJC-UHFFFAOYSA-L |
Kanonische SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
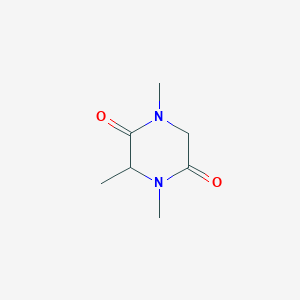
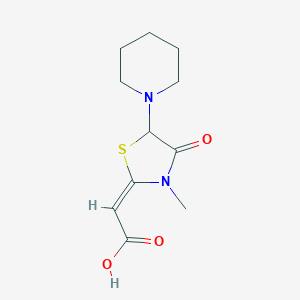

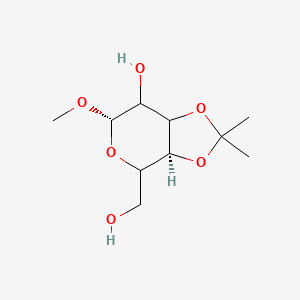
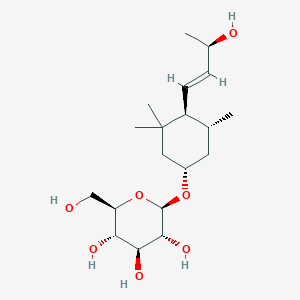

![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
